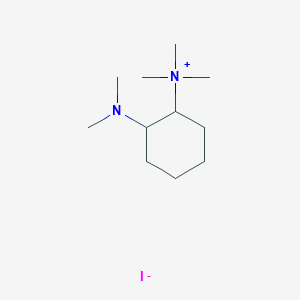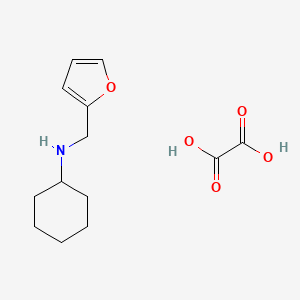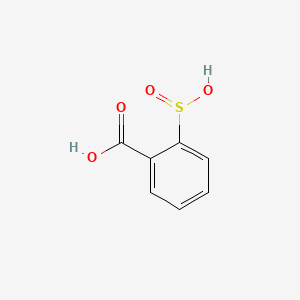
2-Sulfinobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-sulfinobenzoïque est un composé organique de formule moléculaire C7H6O4SCe composé se caractérise par la présence à la fois d'un groupe acide sulfiné et d'un groupe acide carboxylique liés à un cycle benzénique, ce qui en fait un réactif polyvalent en synthèse organique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 2-sulfinobenzoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'oxydation de l'acide 2-mercaptobenzoïque en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. La réaction se produit généralement dans des conditions douces, et le produit est purifié par recristallisation .
Méthodes de production industrielle : Dans les milieux industriels, l'acide 2-sulfinobenzoïque est souvent produit par la sulfonation de l'acide benzoïque suivie d'une oxydation. Cette méthode implique la réaction de l'acide benzoïque avec l'acide sulfurique pour former l'acide benzènesulfonique, qui est ensuite oxydé pour produire l'acide 2-sulfinobenzoïque. Le processus est optimisé pour un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-sulfinobenzoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il peut être oxydé pour former l'acide 2-sulfobenzoïque ou réduit pour produire l'acide 2-mercaptobenzoïque. De plus, il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe acide sulfiné .
Réactifs et Conditions Communes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Nucléophiles tels que les amines ou les alcools
Principaux Produits Formés :
- Oxydation : Acide 2-sulfobenzoïque
- Réduction : Acide 2-mercaptobenzoïque
- Substitution : Divers acides benzoïques substitués selon le nucléophile utilisé .
Applications De Recherche Scientifique
L'acide 2-sulfinobenzoïque a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation de sulfonamides et de sulfinates.
Biologie : Étudié pour son potentiel comme inhibiteur enzymatique et son rôle dans les voies biochimiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de certaines maladies en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'Action
Le mécanisme d'action de l'acide 2-sulfinobenzoïque implique sa capacité à interagir avec diverses cibles moléculaires. Le groupe acide sulfiné peut former des interactions fortes avec les ions métalliques et les enzymes, inhibant potentiellement leur activité. Cette interaction peut perturber les voies biochimiques, conduisant à divers effets biologiques. Le groupe acide carboxylique joue également un rôle dans sa réactivité et son affinité de liaison .
Composés Similaires :
- Acide 2-sulfobenzoïque
- Acide 2-mercaptobenzoïque
- Acide benzoïque
Comparaison : L'acide 2-sulfinobenzoïque est unique en raison de la présence à la fois de groupes acide sulfiné et acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparé à l'acide 2-sulfobenzoïque, il est moins oxydé et présente des schémas de réactivité différents. Comparé à l'acide 2-mercaptobenzoïque, il est plus oxydé et a des applications différentes en synthèse et en recherche .
Mécanisme D'action
The mechanism of action of 2-Sulfinobenzoic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The carboxylic acid group also plays a role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 2-Sulfobenzoic acid
- 2-Mercaptobenzoic acid
- Benzoic acid
Comparison: 2-Sulfinobenzoic acid is unique due to the presence of both sulfinic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Sulfobenzoic acid, it is less oxidized and has different reactivity patterns. Compared to 2-Mercaptobenzoic acid, it is more oxidized and has different applications in synthesis and research .
Propriétés
Numéro CAS |
13165-80-5 |
|---|---|
Formule moléculaire |
C7H6O4S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
2-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,8,9)(H,10,11) |
Clé InChI |
KRSZKHITONYRDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
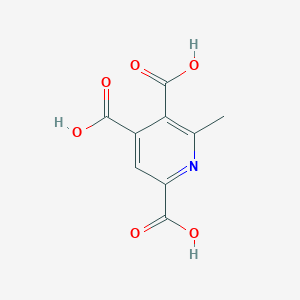

![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
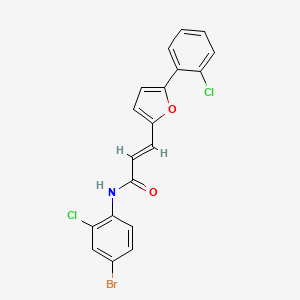
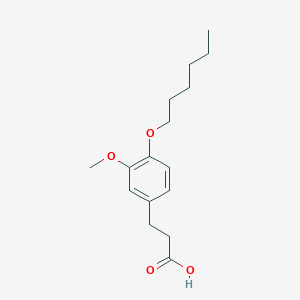
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
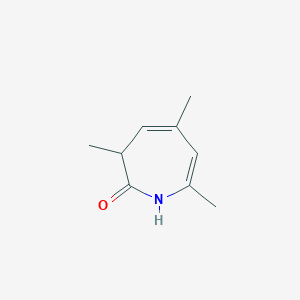

![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)

